![molecular formula C18H17N3O2 B2766330 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 2097919-42-9](/img/structure/B2766330.png)

2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

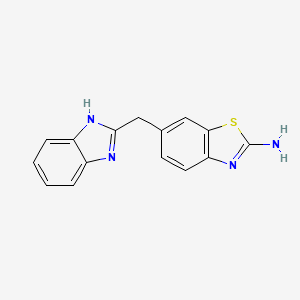

2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide, also known as DBF or DAA1106, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the benzodiazole family and has been shown to have a high affinity for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO).

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, including compounds related to 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide, revealed significant antimicrobial activities against various bacterial and fungal strains. This synthesis was enhanced by ultrasound irradiation, demonstrating a potential application in developing new antibacterial agents (Rezki, 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, closely related to the chemical , showed good light harvesting efficiency and free energy of electron injection, suggesting potential use in dye-sensitized solar cells (DSSCs). Additionally, these compounds were found to have significant non-linear optical (NLO) activity and showed promising binding affinity in molecular docking studies with Cyclooxygenase 1 (COX1), indicating potential biomedical applications (Mary et al., 2020).

Synthesis and Evaluation of Antimicrobial Activity

Another study focused on the synthesis of benzofuran derivatives, which are structurally similar to 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide, revealed moderate antimicrobial activity. This highlights the compound's potential in the development of new antimicrobial agents (Kumar & Karvekar, 2010).

Structure-Activity Relationships in Medicinal Chemistry

A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, involving compounds structurally related to 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide, provided insights into the structure-activity relationships essential in medicinal chemistry for developing new therapeutic agents (Stec et al., 2011).

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(10-21-12-20-15-6-2-3-7-16(15)21)19-9-13-11-23-17-8-4-1-5-14(13)17/h1-8,12-13H,9-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYRVVSXIXLSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)

![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)

![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)